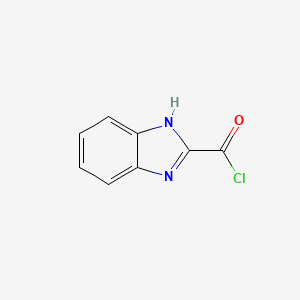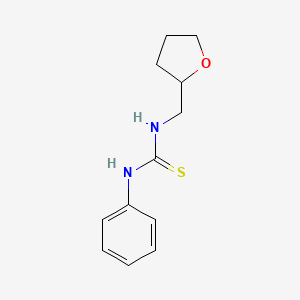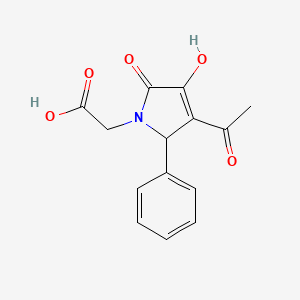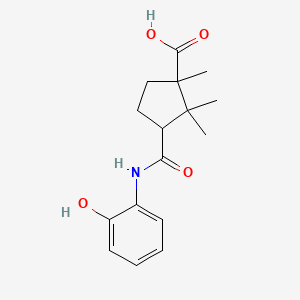
1H-benzimidazole-2-carbonyl chloride
Overview
Description
1H-Benzimidazole-2-carbonyl chloride is a heterocyclic organic compound that features a benzimidazole ring fused with a carbonyl chloride group at the second position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The benzimidazole core is known for its presence in various bioactive molecules, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
1H-Benzimidazole-2-carbonyl chloride, also known as 1H-BENZO[D]IMIDAZOLE-2-CARBONYL CHLORIDE, is a compound that has been studied for its potential biological activitiesBenzimidazole derivatives have been reported to exhibit a wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Mode of Action
Benzimidazole derivatives have been known to interact with various targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would need further investigation.
Biochemical Pathways
Benzimidazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Benzimidazole derivatives have been reported to exhibit various biological effects, including antimicrobial activity
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, primarily due to the presence of the reactive carbonyl chloride group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can form stable complexes with metal ions, which can further interact with enzymes and proteins, influencing their activity and stability .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of certain cancer cell lines by interfering with DNA synthesis and inducing apoptosis . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and reduced cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. The carbonyl chloride group can react with nucleophilic sites on biomolecules, forming covalent bonds that alter their structure and function. This compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability of this compound in various solvents and under different storage conditions is crucial for its effective use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer and anti-inflammatory activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound shows significant biological activity only above a certain concentration. Careful dosage optimization is essential to minimize toxicity while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. This compound can also affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in metabolic pathways . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can influence its biological activity and toxicity . Studies have shown that it can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole-2-carboxylic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both a reagent and a solvent, facilitating the conversion of the carboxylic acid group to a carbonyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-benzimidazole-2-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with amines to form benzimidazole-based ureas and carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Condensation Reactions: Often performed in the presence of a base, such as triethylamine, to facilitate the reaction.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
1H-Benzimidazole-2-carboxylic acid: Resulting from hydrolysis.
Ureas and Carbamates: Produced via condensation reactions.
Scientific Research Applications
1H-Benzimidazole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a precursor for the development of bioactive compounds with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its role in the synthesis of drug candidates targeting various diseases, such as cancer, infections, and inflammatory conditions.
Industry: Employed in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Comparison with Similar Compounds
1H-Benzimidazole-2-carbonyl chloride can be compared with other similar compounds, such as:
1H-Benzimidazole-2-carboxylic acid: The precursor to this compound, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
1H-Benzimidazole-2-carboxamide: Another derivative, where the carbonyl chloride group is replaced by a carboxamide group.
1H-Benzimidazole-2-thiol: A compound with a thiol group at the second position, exhibiting different reactivity and applications.
Properties
IUPAC Name |
1H-benzimidazole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7(12)8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICFMKLYLHIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379950 | |
| Record name | 1H-benzimidazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30183-14-3 | |
| Record name | 1H-benzimidazole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)
![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)


![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)
![2-[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305810.png)
![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![4-[5-(4-Fluoro-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1305816.png)




